molecular formula C17H15ClFN5OS B2389067 2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 898624-65-2

2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No. B2389067
CAS RN: 898624-65-2
M. Wt: 391.85
InChI Key: BNFYEWRUQYVEGU-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups. It includes a 1,2,4-triazole ring, which is a type of heterocyclic compound containing two carbon atoms and three nitrogen atoms in a five-membered ring . It also contains a sulfanyl group (-SH), a benzyl group (C6H5CH2-), and an acetamide group (CH3CONH-). The presence of these functional groups suggests that this compound could have a variety of chemical and biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,4-triazole ring, for example, is a planar, aromatic ring, which means it is stable and can participate in π-stacking interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the 1,2,4-triazole ring can act as a ligand in coordination chemistry, binding to metal ions . The sulfanyl group (-SH) is a nucleophile and can participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Antimicrobial Activity

  • A study synthesized derivatives of 1,2,4-triazole and screened them for antimicrobial activity. These compounds, which include structural elements similar to the compound , exhibited potential antibacterial, antifungal, and anti-tuberculosis properties (Mahyavanshi, Parmar, & Mahato, 2011).

Cytotoxic Activity

  • Research on sulfonamide derivatives, structurally related to the compound, revealed significant cytotoxic activity against breast and colon cancer cell lines, highlighting the potential for anticancer applications (Ghorab, Alsaid, al-Dhfyan, & Arafa, 2015).

Inhibition of PI3K/mTOR

  • A study on inhibitors of PI3Kα and mTOR found that certain derivatives, including those similar to the compound, showed promising activity and metabolic stability (Stec et al., 2011).

Structural and Thermal Properties

  • Research involving the synthesis and characterization of sulfanilamide derivatives, which share a similar chemical structure, explored their thermal properties and antimicrobial activities (Lahtinen et al., 2014).

Synthesis and Reactivity

  • A study focused on the synthesis of N-(5-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine derivatives, which are structurally related to the compound, and explored their reactivity and structural characteristics (Panchal & Patel, 2011).

Anti-Exudative Properties

  • Research on pyrolin derivatives of 2-((4-amino-5-(furan-2-il)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides, similar in structure, demonstrated anti-exudative properties, indicating potential for inflammatory conditions treatment (Chalenko et al., 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many 1,2,4-triazole derivatives have been studied for their antimicrobial activity . They may work by interfering with the synthesis of essential biomolecules in the microorganism .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions would likely involve further exploration of the compound’s potential uses, based on its chemical and biological properties. For example, if it shows promising antimicrobial activity, it could be further developed as a new antimicrobial agent .

properties

IUPAC Name

2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN5OS/c18-13-9-12(6-7-14(13)19)21-16(25)10-26-17-23-22-15(24(17)20)8-11-4-2-1-3-5-11/h1-7,9H,8,10,20H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFYEWRUQYVEGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide

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